1-(4-CHLOROBENZOYL)-3-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA
Description
1-(4-CHLOROBENZOYL)-3-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA is a complex organic compound that belongs to the class of thioureas This compound is characterized by the presence of a chlorobenzoyl group, a methoxyphenyl group, and a benzoxazolyl group, all linked through a thiourea moiety
Properties
IUPAC Name |
4-chloro-N-[[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3S/c1-28-17-4-2-3-14(11-17)21-25-18-12-16(9-10-19(18)29-21)24-22(30)26-20(27)13-5-7-15(23)8-6-13/h2-12H,1H3,(H2,24,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBMCDGOSJGVAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-CHLOROBENZOYL)-3-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA typically involves the following steps:
Formation of Benzoxazole Intermediate: The initial step involves the synthesis of the benzoxazole intermediate by reacting 3-methoxyaniline with salicylic acid under acidic conditions.
Chlorobenzoylation: The benzoxazole intermediate is then subjected to chlorobenzoylation using 4-chlorobenzoyl chloride in the presence of a base such as pyridine.
Thiourea Formation: Finally, the chlorobenzoylated benzoxazole is reacted with thiourea in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(4-CHLOROBENZOYL)-3-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the chlorobenzoyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted thioureas.
Scientific Research Applications
1-(4-CHLOROBENZOYL)-3-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROBENZOYL)-3-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
1-(4-CHLOROBENZOYL)-3-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA can be compared with other similar compounds, such as:
1-(4-Chlorobenzoyl)-3-phenylthiourea: Lacks the methoxy and benzoxazole groups, resulting in different chemical and biological properties.
1-(4-Methylbenzoyl)-3-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]thiourea: Contains a methyl group instead of a chlorine atom, leading to variations in reactivity and applications.
1-(4-Chlorobenzoyl)-3-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]thiourea: Has a methoxy group at a different position, affecting its chemical behavior and biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
